(r)-4-Propylpyrrolidin-2-one

Chiral intermediate procurement Enantiomeric excess Brivaracetam synthesis

(R)-4-Propylpyrrolidin-2-one (CAS 930123-37-8) is a chiral 4-substituted pyrrolidin-2-one lactam with the molecular formula C₇H₁₃NO and molecular weight 127.18 g/mol. The compound bears a single stereogenic center at the 4-position in the (R)-configuration—a structural feature that is non-negotiable for its primary industrial application as the essential chiral intermediate in the synthesis of the antiepileptic drug brivaracetam (Briviact®), (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B8791625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-4-Propylpyrrolidin-2-one
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCCCC1CC(=O)NC1
InChIInChI=1S/C7H13NO/c1-2-3-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m1/s1
InChIKeyNCBVCRLVTCSQAG-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Propylpyrrolidin-2-one CAS 930123-37-8: Chiral Intermediate Procurement & Differentiation Guide


(R)-4-Propylpyrrolidin-2-one (CAS 930123-37-8) is a chiral 4-substituted pyrrolidin-2-one lactam with the molecular formula C₇H₁₃NO and molecular weight 127.18 g/mol . The compound bears a single stereogenic center at the 4-position in the (R)-configuration—a structural feature that is non-negotiable for its primary industrial application as the essential chiral intermediate in the synthesis of the antiepileptic drug brivaracetam (Briviact®), (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide [1]. The (R)-stereochemistry at the pyrrolidinone 4-position is required to produce the correct (2S,4R)-diastereomer of brivaracetam; the (S)-enantiomer of this intermediate yields a pharmacologically distinct species classified as a brivaracetam impurity [2].

Why (R)-4-Propylpyrrolidin-2-one Cannot Be Substituted by Racemic or (S)-Configured Alternatives


In the pyrrolidin-2-one series, simple substitution of the (R)-enantiomer with its (S)-counterpart or racemic mixture is not pharmacologically neutral. Brivaracetam's (2S,4R) absolute configuration—derived from condensation of (R)-4-propylpyrrolidin-2-one with (S)-2-aminobutanamide—is critical for high-affinity SV2A binding [1]. Use of the (S)-enantiomer (CAS 930123-38-9) introduces the wrong stereochemistry at the pyrrolidinone 4-position and is formally classified as Brivaracetam Impurity 75/127 [2]. Furthermore, the 4-propyl substituent itself is the key structural determinant that differentiates the brivaracetam scaffold from the parent drug levetiracetam (which lacks this alkyl chain), conferring a 10- to 20-fold gain in SV2A binding affinity [3]. Any in-class substitution that alters either the stereochemistry or the 4-propyl substituent directly compromises the downstream pharmacological value of the final drug substance.

Quantitative Differentiation Evidence for (R)-4-Propylpyrrolidin-2-one: Comparator-Based Data Guide


Chiral Purity: Enzymatic Process Delivers >99% ee vs. Prior Art Transaminase Method at 92% ee

The improved enzymatic process using Novozyme's Promea® lipase produces (R)-4-propylpyrrolidin-2-one with chiral purity exceeding 99% enantiomeric excess (ee), as determined by chiral HPLC on a Chiral Pak IC column [1]. In contrast, the prior art ω-transaminase method (WO 2016075082 A1) using enzyme from Hyphomonas neptunium achieved only 92% ee and 65% yield for the same intermediate [2]. The >99% ee value was confirmed for the penultimate intermediate (S)-3-(2-amino-2-oxoethyl)hexanoic acid, which upon Hofmann rearrangement and cyclization retains chiral integrity to yield (R)-4-propyl-pyrrolidin-2-one [1].

Chiral intermediate procurement Enantiomeric excess Brivaracetam synthesis Enzymatic resolution

Downstream SV2A Binding Affinity: Brivaracetam Exhibits 20-Fold Higher Affinity than Levetiracetam

Brivaracetam, the drug substance derived from (R)-4-propylpyrrolidin-2-one, binds selectively to synaptic vesicle protein 2A (SV2A) with 20-fold higher affinity than levetiracetam in direct comparative radioligand binding studies using [³H]ucb 34714 on rat, mouse, and human brain membranes as well as recombinant human SV2A expressed in CHO cells [1]. The binding affinity difference translates to a pKi of 6.6 ± 0.1 (Ki ≈ 250 nM) for brivaracetam versus pKi of 5.2 ± 0.1 (Ki ≈ 6.3 μM) for levetiracetam at recombinant human SV2A [2]. In human cortical tissue, brivaracetam achieves a Ki of 0.05 μM (50 nM), compared to levetiracetam's Ki of 1.6 μM—a 32-fold difference .

SV2A binding Antiepileptic drug development Brivaracetam pharmacology Receptor affinity

Synthetic Process Yield: One-Pot Hofmann Rearrangement–Cyclization Achieves 85% Yield vs. Classical Resolution at <40%

A one-pot Hofmann rearrangement–cyclization sequence converts (S)-3-(2-(chloroamino)-2-oxoethyl)hexanoic acid directly into (R)-4-propyl-pyrrolidin-2-one in 85% isolated yield with high chemical and chiral purity [1]. In contrast, classical resolution-based prior art processes for the same intermediate typically achieve overall yields of less than 40%, with additional burdens of unwanted isomer recovery and racemization recycling [2]. The improved enzymatic process also achieves >95% yield and >99% chemical purity at the intermediate ester stage [3].

Process chemistry Intermediate manufacturing Yield optimization Brivaracetam synthesis

Enantiomeric Identity: (R)- vs. (S)-4-Propylpyrrolidin-2-one — Opposite Enantiomers, Opposite Regulatory Status

The (R)-enantiomer (CAS 930123-37-8) is the required synthon for producing brivaracetam with the correct (2S,4R) stereochemistry [1]. The (S)-enantiomer (CAS 930123-38-9) is formally listed as Brivaracetam Impurity 75 and Brivaracetam Impurity 127 in pharmaceutical reference standards catalogues [2]. The racemic form (CAS 89895-19-2) is classified as Brivaracetam Impurity 23 . Brivaracetam's approved (2S,4R) configuration—incorporating the (R)-pyrrolidinone moiety—exhibits high SV2A affinity (pKi = 6.6–7.1), whereas diastereomers with altered pyrrolidinone stereochemistry show markedly reduced pharmacological activity [3].

Chiral impurity control Enantiomeric purity Brivaracetam quality Pharmacopoeial standards

4-Propyl Substituent Contribution: 10-Fold Higher SV2A Affinity Over the Unsubstituted (Levetiracetam) Scaffold

The 4-propyl group on the pyrrolidin-2-one ring is the critical structural feature that distinguishes brivaracetam from levetiracetam. The presence of this 4-propyl substituent provides approximately 10-fold higher affinity for SV2A compared to levetiracetam, which bears no substituent at the pyrrolidinone 4-position [1]. This SAR finding was confirmed in the original brivaracetam discovery program: levetiracetam (pKi = 6.1) versus brivaracetam (pKi = 7.1), representing a 10-fold affinity difference attributable primarily to the 4-n-propyl substitution [2]. The 4-propyl group also increases lipophilicity (brivaracetam Log P = 1.00), facilitating more rapid blood–brain barrier penetration and faster onset of action compared to levetiracetam [3].

Structure–activity relationship SV2A pharmacophore Propyl substituent effect Racetam drug design

Procurement-Relevant Application Scenarios for (R)-4-Propylpyrrolidin-2-one Based on Quantitative Differentiation Evidence


GMP Intermediate Procurement for Brivaracetam API Manufacturing

Procurement of (R)-4-propylpyrrolidin-2-one with >99% enantiomeric excess is mandatory for brivaracetam API manufacturing. The Divi's Laboratories enzymatic process (US 11,884,623 B2) demonstrates that chiral purity exceeding 99% ee is achievable and is over 7 percentage points superior to the prior transaminase method, which delivered only 92% ee [1]. The one-pot Hofmann rearrangement–cyclization route further delivers 85% isolated yield versus <40% for classical resolution, representing a >2-fold cost-of-goods advantage at manufacturing scale [2]. Buyers should specify ≥99% ee in procurement specifications and request chiral HPLC certificates of analysis using Chiral Pak IC column methodology.

Analytical Reference Standard for Brivaracetam Impurity Profiling

Both (R)-4-propylpyrrolidin-2-one and its enantiomer (S)-4-propylpyrrolidin-2-one (CAS 930123-38-9) are required as reference standards in brivaracetam impurity profiling and method validation. The (R)-enantiomer serves as the process intermediate marker, while the (S)-enantiomer is formally classified as Brivaracetam Impurity 75/127 and the racemate (CAS 89895-19-2) as Brivaracetam Impurity 23 [3]. The 32-fold difference in SV2A affinity between brivaracetam (Ki = 0.05 μM) and levetiracetam (Ki = 1.6 μM) provides a quantitative benchmark for confirming that the chiral integrity of the 4-propylpyrrolidin-2-one intermediate has been preserved throughout synthesis .

Medicinal Chemistry SAR Exploration Around the SV2A Pharmacophore

For medicinal chemistry programs targeting SV2A or related synaptic vesicle proteins, (R)-4-propylpyrrolidin-2-one serves as the chiral building block that recapitulates the pharmacophoric 4-propyl substituent responsible for the 10-fold affinity gain over unsubstituted pyrrolidinone scaffolds [4]. The Kenda et al. (2004) SAR study established that the 4-n-propyl group is optimal for SV2A binding (pKi = 7.1 for brivaracetam vs. pKi = 6.1 for levetiracetam), and further that only the (2S,4R) diastereomer—accessible exclusively from the (R)-configured pyrrolidinone intermediate—achieves high potency [5]. Researchers exploring novel SV2A ligands should procure the (R)-enantiomer specifically to ensure pharmacologically meaningful SAR data.

Enzymatic Process Development and Biocatalysis Route Scouting

The Divi's patent (US 2023/0373914 A1) provides a detailed enzymatic process using Novozyme's Promea® lipase (EC 3.1.1.3) for stereoselective hydrolysis of dimethyl 3-propylpentanedioate, achieving >95% yield and 83–88% ee at the intermediate stage, with chiral purity refined to >99% ee at the penultimate stage [6]. This represents a significant advance over earlier chemoenzymatic routes employing Pseudomonas fluorescens lipase, which focused on (3R)-3-propylbutyrolactone as an alternative intermediate [7]. Process development teams evaluating biocatalytic routes to chiral pyrrolidinones can benchmark their enzyme performance against these published metrics for yield, enantioselectivity, and substrate loading (2.5% w/w enzyme, 20–24 h reaction time, 15°C).

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